molecular formula C10H14N2O2 B8691323 1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone CAS No. 81673-94-1

1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone

Cat. No.: B8691323
CAS No.: 81673-94-1
M. Wt: 194.23 g/mol
InChI Key: VSMGIASVTLWTLP-AATRIKPKSA-N
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Description

1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone is a chemical compound with the molecular formula C12H14O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxy and methoxy groups, as well as an ethanone moiety.

Chemical Reactions Analysis

1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The benzofuran ring system is known to stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin, which can have various physiological effects .

Comparison with Similar Compounds

1-(6-Hydroxy-4,7-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)ethanone can be compared with other similar compounds, such as:

    Psoralen: Used in the treatment of skin diseases.

    8-Methoxypsoralen: Known for its photochemotherapeutic properties.

    Angelicin: Used in the treatment of psoriasis. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

81673-94-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(E)-N,N'-bis(prop-2-enyl)but-2-enediamide

InChI

InChI=1S/C10H14N2O2/c1-3-7-11-9(13)5-6-10(14)12-8-4-2/h3-6H,1-2,7-8H2,(H,11,13)(H,12,14)/b6-5+

InChI Key

VSMGIASVTLWTLP-AATRIKPKSA-N

Isomeric SMILES

C=CCNC(=O)/C=C/C(=O)NCC=C

Canonical SMILES

C=CCNC(=O)C=CC(=O)NCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 5-acetyl-6-hydroxy-4,7-dimethoxybenzofuran in 100 ml of methanol are hydrogenated using 2 g of Pd/C (10%) at room temperature and under slightly superatmospheric pressure. When the absorption of hydrogen is complete, the mixture is filtered and the solvent is distilled off. 9.7 g of the desired product of melting point 100°-101° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
desired product

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